N-cyclododecyl-N'-phenylethanediamide
Overview
Description
N-cyclododecyl-N'-phenylethanediamide is a useful research compound. Its molecular formula is C20H30N2O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.230728204 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Macrocyclic Chemistry and Device Applications
Macrocyclic compounds, including those related to N-cyclododecyl-N'-phenylethanediamide, have been explored for their unique properties and applications in device fabrication. For instance, cyclo-meta-phenylenes, synthesized through a nickel-mediated Yamamoto-type coupling reaction, demonstrate potential as bipolar charge carrier transport materials in organic light-emitting diode (OLED) devices. These macrocyclic hydrocarbons exhibit varied packing structures and can capture solvent molecules, highlighting their utility in materials science and nanotechnology J. Xue et al., 2014.
Cyclodextrin-Based Drug Delivery Systems
Cyclodextrins, closely related to macrocyclic compounds, play a crucial role in enhancing the solubility and stability of drugs. These cyclic oligosaccharides form inclusion complexes with drugs, improving their bioavailability without eliciting immune responses. The versatility of cyclodextrins has led to their widespread application in pharmaceuticals, including drug delivery systems that encapsulate and release drugs in a controlled manner. This technology is fundamental in addressing challenges associated with poorly soluble drugs and in developing more effective therapeutic solutions Mark E. Davis & M. Brewster, 2004.
Environmental and Analytical Applications
Beyond pharmaceuticals, macrocyclic compounds and cyclodextrins find applications in environmental science and analytical chemistry. Cyclodextrins are employed in the removal of pollutants and in the detection of substances due to their ability to form host-guest complexes. Their inclusion capabilities are utilized in sample preparation, sensitivity enhancement, and selectivity improvement in analytical processes. This demonstrates the broad applicability of these compounds in environmental monitoring and chemical analysis, contributing to advancements in these fields G. Crini et al., 2018.
Properties
IUPAC Name |
N-cyclododecyl-N'-phenyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c23-19(20(24)22-18-15-11-8-12-16-18)21-17-13-9-6-4-2-1-3-5-7-10-14-17/h8,11-12,15-17H,1-7,9-10,13-14H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXWHYFCXFDYRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.